![molecular formula C6H12O2 B072678 4,5-Dimethyl-1,3-dioxane CAS No. 1121-20-6](/img/structure/B72678.png)
4,5-Dimethyl-1,3-dioxane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,5-Dimethyl-1,3-dioxane, also known as p-dioxane, is a cyclic ether compound that is commonly used as a solvent in various chemical processes. It is a colorless liquid with a mild, sweet odor and is highly flammable. This compound has gained significant attention in the scientific community due to its unique chemical properties and potential applications in various fields.
Wirkmechanismus
The exact mechanism of action of 4,5-Dimethyl-1,3-dioxane is not fully understood. However, it is believed to work by disrupting the cell membrane of bacteria, leading to cell death. It may also work by inhibiting the production of inflammatory cytokines, which are involved in the immune response.
Biochemical and Physiological Effects:
Studies have shown that exposure to 4,5-Dimethyl-1,3-dioxane can cause irritation to the skin, eyes, and respiratory system. It has also been found to be toxic to aquatic organisms. However, the compound is generally considered to be safe when used in accordance with proper safety protocols.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4,5-Dimethyl-1,3-dioxane in lab experiments is its ability to dissolve a wide range of organic and inorganic compounds. This makes it a useful solvent for a variety of chemical processes. However, its flammability and potential toxicity make it important to handle with care.
Zukünftige Richtungen
There are several potential future directions for research on 4,5-Dimethyl-1,3-dioxane. One area of interest is the development of new antimicrobial agents based on the compound's unique chemical properties. Another potential application is in the development of new anti-inflammatory drugs. Additionally, further research is needed to fully understand the mechanisms of action and potential toxic effects of the compound.
Synthesemethoden
The synthesis of 4,5-Dimethyl-1,3-dioxane is typically achieved through the reaction of acetone with hydrogen peroxide in the presence of sulfuric acid. This process is known as the Prilezhaev reaction and is commonly used in industrial settings to produce large quantities of the compound.
Wissenschaftliche Forschungsanwendungen
4,5-Dimethyl-1,3-dioxane has been extensively studied for its potential applications in various scientific fields. In the pharmaceutical industry, it has been found to have antimicrobial properties and is being investigated as a potential treatment for bacterial infections. It has also been shown to have anti-inflammatory properties and may have potential in the treatment of inflammatory diseases.
Eigenschaften
CAS-Nummer |
1121-20-6 |
---|---|
Molekularformel |
C6H12O2 |
Molekulargewicht |
116.16 g/mol |
IUPAC-Name |
4,5-dimethyl-1,3-dioxane |
InChI |
InChI=1S/C6H12O2/c1-5-3-7-4-8-6(5)2/h5-6H,3-4H2,1-2H3 |
InChI-Schlüssel |
YMXZGCMNTIZHDC-UHFFFAOYSA-N |
SMILES |
CC1COCOC1C |
Kanonische SMILES |
CC1COCOC1C |
Andere CAS-Nummern |
15042-60-1 |
Synonyme |
4,5-dimethyl-1,3-dioxane |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.